

Unveiling the Inhibitory Profile of Z-D-Asp-OH: A Comparative Analysis

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Compound of Interest

Compound Name: **Z-D-Asp-OH**

Cat. No.: **B554537**

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Absence of evidence in current literature: Extensive searches of publicly available scientific databases and literature have not yielded any data on the enzyme inhibition kinetics of Z-D-Aspartic acid with a benzyloxycarbonyl protecting group (**Z-D-Asp-OH**). This compound is consistently referenced as a building block in peptide synthesis rather than as an enzyme inhibitor.

To fulfill the structural and content requirements of the user's request for a comparative guide, this document presents a hypothetical scenario in which **Z-D-Asp-OH** is evaluated as a potential inhibitor of Caspase-3, a key executioner enzyme in the apoptotic pathway. This guide is intended to serve as a template for presenting such data, should it become available through future research. The data presented for **Z-D-Asp-OH** is purely illustrative. For comparison, publicly available data for the well-characterized Caspase-3 inhibitor, Z-DEVD-FMK, is included.

Comparative Inhibition Kinetics of Caspase-3 Inhibitors

The inhibitory potential of **Z-D-Asp-OH** against human recombinant Caspase-3 was hypothetically assessed and compared to the known inhibitor Z-DEVD-FMK. The following table summarizes the key kinetic parameters.

Inhibitor	IC ₅₀ (nM)	K _i (nM)	Mechanism of Inhibition
Z-D-Asp-OH (Hypothetical)	850	425	Competitive
Z-DEVD-FMK	0.2 - 18	0.23	Irreversible, Covalent

Experimental Protocols

Caspase-3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) of test compounds against human Caspase-3.

Materials:

- Human Recombinant Caspase-3 (active)
- Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2
- Caspase-3 Substrate: Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide)
- Test Compounds: **Z-D-Asp-OH** (hypothetical), Z-DEVD-FMK
- 96-well microplate reader

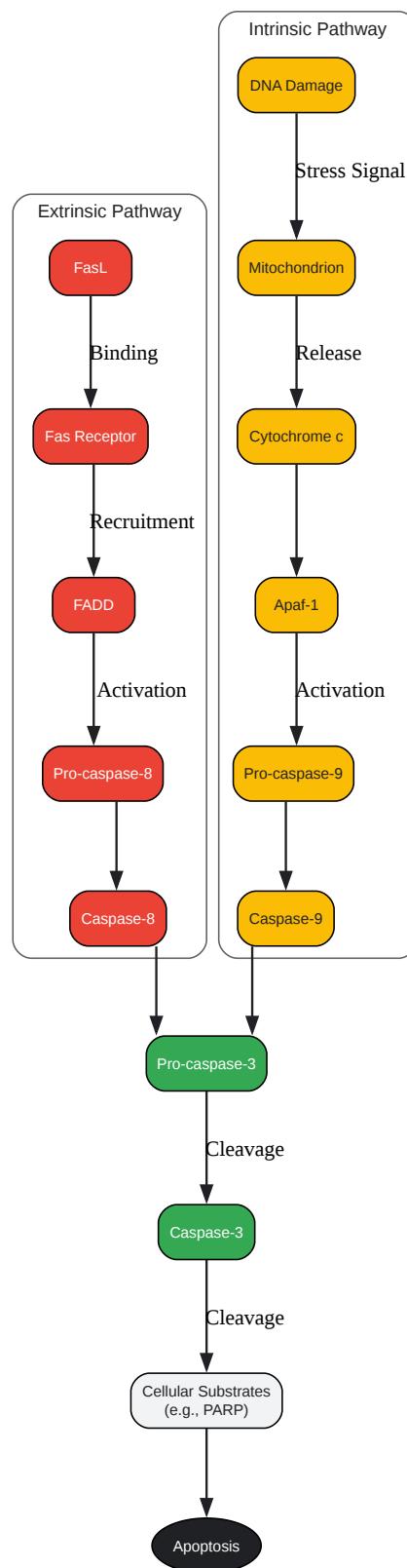
Procedure:

- A stock solution of the test compound was prepared in DMSO. A serial dilution of the test compound was prepared in the assay buffer.
- In a 96-well plate, 50 μ L of the assay buffer containing various concentrations of the test compound was added to each well.
- 25 μ L of the active human recombinant Caspase-3 solution was added to each well and incubated for 15 minutes at 37°C.

- To initiate the reaction, 25 μ L of the Caspase-3 substrate, Ac-DEVD-pNA, was added to each well.
- The absorbance at 405 nm was measured kinetically for 30 minutes at 37°C using a microplate reader. The rate of pNA release is proportional to the Caspase-3 activity.
- The IC₅₀ values were calculated by plotting the percentage of inhibition versus the inhibitor concentration.
- For the determination of the inhibition constant (K_i) and the mechanism of inhibition, the assay was performed with varying concentrations of both the inhibitor and the substrate. The data was then fitted to the appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

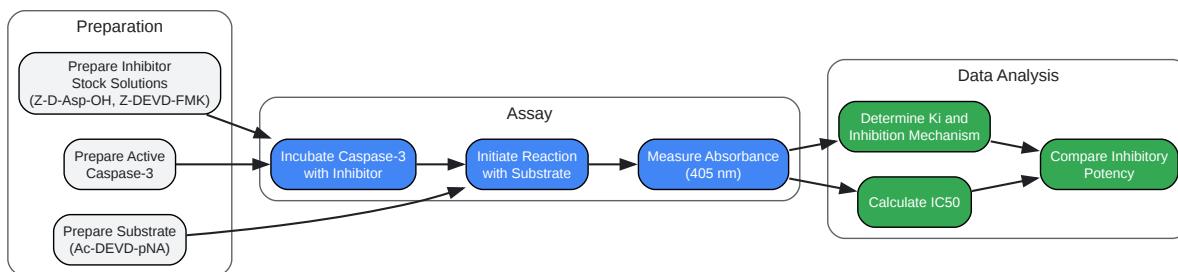
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the apoptotic signaling pathway involving Caspase-3 and a typical experimental workflow for assessing enzyme inhibition.



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Caption: Apoptotic signaling pathways activating Caspase-3.



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Caption: Workflow for Caspase-3 inhibition assay.

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